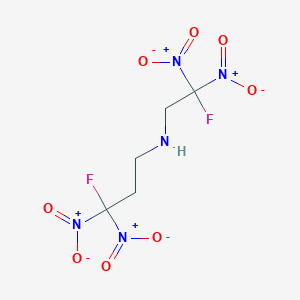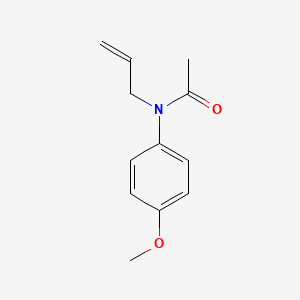
Acetamide, N-(4-methoxyphenyl)-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-methoxyphenyl)-N-2-propenyl-: is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to the phenyl ring and a propenyl group attached to the nitrogen atom of the acetamide moiety. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Microwave Irradiation: One of the efficient methods to synthesize Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- involves the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene.
Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale microwave irradiation techniques due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and anticancer properties .
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the propenyl group.
Acetamide, N-(4-methylphenyl)-: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness:
- The presence of both methoxy and propenyl groups in Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- imparts unique chemical and biological properties.
- It exhibits higher reactivity in certain chemical reactions compared to its analogs.
- The combination of functional groups enhances its potential in scientific research and industrial applications.
Eigenschaften
| 119561-01-2 | |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-4-9-13(10(2)14)11-5-7-12(15-3)8-6-11/h4-8H,1,9H2,2-3H3 |
InChI-Schlüssel |
YEKQOZBZTXLIHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC=C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


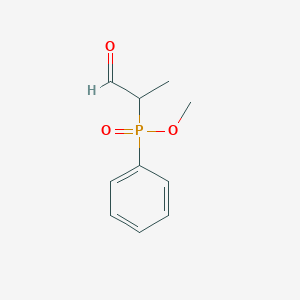
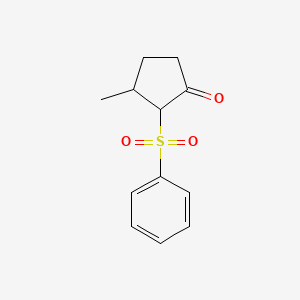
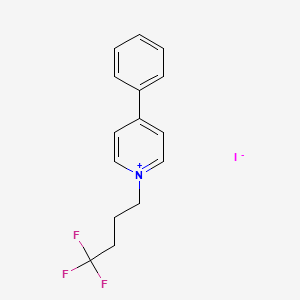
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/no-structure.png)
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
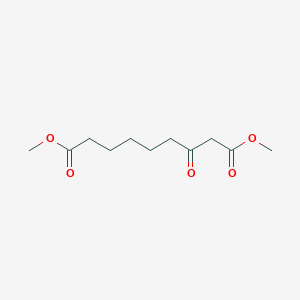
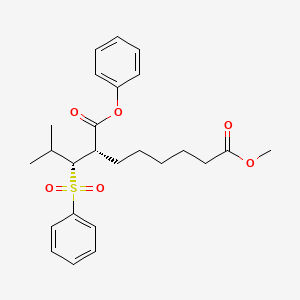
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
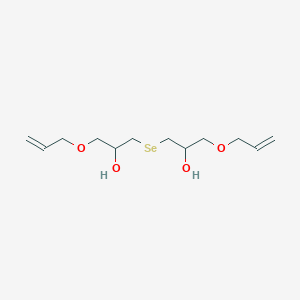
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)
